molecular formula C12H14BrN3O4 B1206088 manzacidin A CAS No. 134029-41-7

manzacidin A

Cat. No. B1206088
CAS RN: 134029-41-7
M. Wt: 344.16 g/mol
InChI Key: GIJXHAABQHRBTG-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

manzacidin A is a natural product found in Hymeniacidon and Axinella verrucosa with data available.

Scientific Research Applications

Enantioselective Synthesis

Manzacidin A, a bromopyrrole alkaloid, has been a focus for synthetic chemists due to its unique structural attributes. An enantioselective synthesis approach for manzacidin A, as well as manzacidin C, has been developed using catalytic C−H bond amination methodology. This technique simplifies alkaloid total synthesis and allows for the facile installation of tetrasubstituted carbinolamine stereocenters, a common feature in manzacidins. The synthesis comprises a 10-step sequence with an overall yield of approximately 30% (P. and J. D. Bois, 2002) (Paul M Wehn & J. Du Bois, 2003).

Novel Synthetic Methodologies

Researchers have explored novel methodologies in the synthesis of manzacidin C, which have broader implications in synthetic chemistry. These include photocatalytic C-H azidation of unprotected amino acids and using hydroxylated L-leucine in the preparation of densely substituted pyrrolidines (Christian Zwick & Hans Renata, 2018).

Modular Synthesis Techniques

The development of an efficient procedure for synthesizing the tetrahydropyrimidine cores of manzacidins highlights modular synthesis techniques. This method uses intramolecular allylic substitution reactions to prepare diastereomers of manzacidins efficiently, demonstrating practical applications in synthesizing structurally unique bromopyrrole alkaloids (S. Bretzke et al., 2016).

Implications in Asymmetric Synthesis

The study of manzacidin A has contributed to asymmetric synthesis, specifically in creating chiral centers. One example is the asymmetric intermolecular conjugate addition of α-amino acid derivatives, which led to the retention of configuration at newly formed tetrasubstituted carbon centers. This methodology was instrumental in the synthesis of manzacidin A (T. Yoshimura et al., 2013).

properties

CAS RN

134029-41-7

Molecular Formula

C12H14BrN3O4

Molecular Weight

344.16 g/mol

IUPAC Name

(4S,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrN3O4/c1-12(3-9(10(17)18)15-6-16-12)5-20-11(19)8-2-7(13)4-14-8/h2,4,6,9,14H,3,5H2,1H3,(H,15,16)(H,17,18)/t9-,12+/m0/s1

InChI Key

GIJXHAABQHRBTG-JOYOIKCWSA-N

Isomeric SMILES

C[C@@]1(C[C@H](N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

SMILES

CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

Canonical SMILES

CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

synonyms

manzacidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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